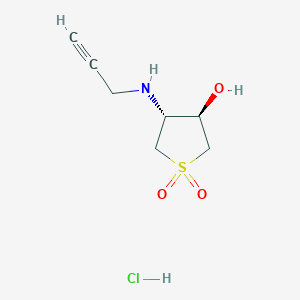

trans-1,1-Dioxo-4-prop-2-ynylamino-tetrahydrothiophen-3-OL hydrochloride

Description

Key Structural Features:

- Thiolane Ring : Adopts a puckered conformation common to five-membered saturated rings.

- Sulfone Group : The -SO₂ moiety introduces planarity and rigidity to the ring.

- Hydrogen Bonding : The hydroxyl (-OH) and ammonium (-NH₃⁺) groups engage in intramolecular and ionic interactions with the chloride ion, stabilizing the crystal lattice.

The hydrochloride salt enhances solubility in polar solvents, a property critical for its potential applications in synthetic chemistry.

Comparative Structural Analysis with Tetrahydrothiophene Derivatives

To contextualize its uniqueness, the compound is compared to tetrahydrothiophene 1,1-dioxide (sulfolane) , a well-characterized derivative.

Structural Implications:

- Reactivity : The propargylamine group enables click chemistry applications (e.g., azide-alkyne cycloaddition), absent in sulfolane.

- Complexity : Additional functional groups and stereochemical features increase synthetic and analytical challenges compared to simpler sulfolane derivatives.

This comparative analysis underscores the compound’s versatility as a building block in organic synthesis and drug discovery.

Properties

Molecular Formula |

C7H12ClNO3S |

|---|---|

Molecular Weight |

225.69 g/mol |

IUPAC Name |

(3R,4R)-1,1-dioxo-4-(prop-2-ynylamino)thiolan-3-ol;hydrochloride |

InChI |

InChI=1S/C7H11NO3S.ClH/c1-2-3-8-6-4-12(10,11)5-7(6)9;/h1,6-9H,3-5H2;1H/t6-,7-;/m0./s1 |

InChI Key |

RDFHVZLHXNPEPE-LEUCUCNGSA-N |

Isomeric SMILES |

C#CCN[C@H]1CS(=O)(=O)C[C@@H]1O.Cl |

Canonical SMILES |

C#CCNC1CS(=O)(=O)CC1O.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials

The preparation generally requires:

- Amino acids or their derivatives

- Thiophenes

- Reagents such as dimethyl sulfoxide or ethanol for solubility and reactivity

Synthetic Pathways

The synthesis can be outlined in the following steps:

Formation of the Tetrahydrothiophene Ring : This can be achieved through cyclization reactions involving suitable precursors.

Introduction of the Dioxo Group : This step often involves oxidation reactions that introduce the dioxo functionality at specific positions on the thiophene ring.

Alkynylation : The prop-2-ynylamino group is introduced via nucleophilic substitution or coupling reactions.

Hydrochloride Formation : The final step typically involves reacting the base form of the compound with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

Reaction Conditions

Careful control of reaction conditions is crucial for optimizing yield and purity:

Temperature : Reactions are often performed at controlled temperatures to prevent decomposition.

pH Levels : Maintaining appropriate pH levels can influence reaction pathways and product formation.

Reaction Time : Extended reaction times may be necessary to achieve complete conversion of starting materials.

Monitoring Techniques

Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress of reactions and confirm product identity.

| Step | Reaction Type | Key Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Cyclization | Thiophene Derivative | Controlled Temperature | Variable |

| 2 | Oxidation | Oxidizing Agent | Acidic Medium | Variable |

| 3 | Nucleophilic Substitution | Prop-2-yne Amino Compound | Solvent (DMSO/Ethanol) | Variable |

| 4 | Salt Formation | Hydrochloric Acid | Ambient Temperature | High |

Chemical Reactions Analysis

Nucleophilic Conjugate Additions (Michael Reactions)

The alkyne group participates in nucleophilic thiol-yne Michael additions, a reaction class extensively studied for activated alkynes . Key findings include:

Thiol-Yne Reactivity

-

Mechanism : The reaction proceeds via a two-step anti-addition (Figure 1):

-

Stereochemical Control : Polar solvents (e.g., DMSO, MeCN) favor anti-addition, leading to higher Z-isomer content, while nonpolar solvents (e.g., benzene) stabilize syn-addition pathways, yielding E-isomers .

| Solvent | Dielectric Constant | E/Z Ratio | Conversion (%) |

|---|---|---|---|

| Benzene | 2.27 | 98/2 | 50 |

| Acetonitrile | 37.5 | 34/66 | 100 |

| DMSO | 46.7 | 22/78 | 100 |

Data adapted from thiol-yne studies with ethyl propiolate .

For trans-1,1-dioxo-4-prop-2-ynylamino-tetrahydrothiophen-3-ol hydrochloride, the electron-withdrawing dioxo group likely enhances alkyne activation, accelerating thiol additions under mild conditions (room temperature, no catalyst).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Predicted to form 1,4-disubstituted triazoles in the presence of Cu(I) catalysts.

-

Steric hindrance from the tetrahydrothiophene ring may slow reaction kinetics compared to linear alkynes.

Sulfone Stability

The 1,1-dioxo (sulfone) group is resistant to further oxidation but may undergo nucleophilic displacement under strongly basic conditions.

Hydroxyl Group Reactivity

-

Esterification/Acylation : The tertiary hydroxyl group can be acylated using anhydrides (e.g., acetic anhydride) or acid chlorides in the presence of bases like pyridine.

-

Oxidation : Likely inert to mild oxidants (e.g., PCC) due to steric protection but may form ketones under harsh conditions (CrO3).

Alkylation and Amination

The prop-2-ynylamino group can act as a nucleophile in alkylation reactions.

Base-Mediated Alkylation

-

Conditions : LDA or LiHMDS in DMPU/THF at low temperatures (−78°C) .

-

Outcome : Monoalkylation with high diastereoselectivity (observed in analogous α-amino acid systems) .

Catalytic and Solvent Effects

-

Polar Solvents : Enhance reaction rates for nucleophilic additions (e.g., water increases thiol-yne yields by H-bond activation) .

-

Catalysts : Heterogeneous bases (e.g., NaH) or organocatalysts (e.g., DABCO) improve stereoselectivity in Michael additions .

Thermal and Radical Pathways

Scientific Research Applications

Antiviral Activity

Due to its structural similarities to known antiviral compounds like oseltamivir, trans-1,1-Dioxo-4-prop-2-ynylamino-tetrahydrothiophen-3-OL hydrochloride may exhibit antiviral properties. Research into its interaction with viral enzymes could reveal its potential as a therapeutic agent against viral infections.

Anticancer Properties

The compound's unique functional groups suggest potential applications in cancer treatment. Similar compounds such as thiopurine and 5-fluorouracil are known for their immunosuppressive and anticancer activities. Investigating the pharmacological effects of this compound could lead to the development of novel chemotherapeutic agents.

Organic Synthesis Applications

This compound can serve as an intermediate in organic synthesis due to its reactivity. The presence of the dioxo and amino groups allows for various functionalization reactions that can be utilized in the synthesis of complex organic molecules. This property is particularly valuable in pharmaceutical chemistry where new drug candidates are developed through multi-step synthetic pathways.

Pharmacokinetics and Safety Studies

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic viability. Case studies similar to those conducted on other investigational drugs can provide insights into absorption, distribution, metabolism, and excretion (ADME) profiles .

Clinical Trials

Future clinical trials could assess the efficacy and safety of this compound in treating specific diseases. The design of such studies would involve recruiting participants with targeted conditions to evaluate health-related outcomes associated with the compound .

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound relates to other compounds:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| Oseltamivir | Neuraminidase inhibitor | Antiviral activity |

| Thiopurine | Contains sulfur | Immunosuppressive effects |

| 5-Fluorouracil | Pyrimidine analog | Anticancer activity |

This compound stands out due to its specific combination of functionalities which may offer distinct biological activities compared to these more commonly studied compounds.

Mechanism of Action

The mechanism of action of trans-1,1-Dioxo-4-prop-2-ynylamino-tetrahydrothiophen-3-OL hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound can be compared to structurally related molecules based on substituents, stereochemistry, and physicochemical properties:

Key Findings:

Reactivity: The prop-2-ynylamino group in the target compound introduces alkyne-driven reactivity, distinct from chloro or methylamino groups in analogs. This may facilitate click chemistry or nucleophilic additions . In contrast, trans-1,2-chloroacetates exhibit slower SN2' reactivity, with conversions monitored via NMR kinetics .

Solubility and Stability: The hydrochloride salt form improves aqueous solubility compared to neutral analogs (e.g., norcantharimide derivatives), which often require organic solvents . Stability differences arise from stereochemistry: trans-configurations in the target compound may reduce steric strain compared to cis-isomers, as seen in similar systems .

Hydrogen Bonding and Crystallization :

- The hydroxyl and dioxo groups in the target compound likely participate in hydrogen-bonding networks, analogous to Etter’s graph set analysis. This contrasts with thiophene-based impurities, where aromatic interactions dominate .

Analytical Methods: Similar to Drospirenone impurities, the target compound’s purity and structure could be validated via NMR (for stereochemical analysis) and HPLC (for impurity profiling) .

Research Implications and Limitations

- Gaps in Data : Direct experimental data (e.g., melting points, exact solubility) for the target compound are absent in the provided evidence. Comparisons rely on inferred properties from structurally related systems.

- Contradictions : highlights instability in trans-1,2-chloroacetates, whereas the hydrochloride salt form of the target compound may enhance stability. This underscores the importance of salt forms in modulating reactivity .

Biological Activity

Trans-1,1-Dioxo-4-prop-2-ynylamino-tetrahydrothiophen-3-OL hydrochloride (CAS: 916901-10-5) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Molecular Structure:

- Molecular Formula: C₇H₁₂ClNO₃S

- Molecular Weight: 227.71 g/mol

- CAS Number: 916901-10-5

Key Characteristics:

| Property | Value |

|---|---|

| Boiling Point | Not specified |

| Topological Polar Surface Area | 74.8 Ų |

| Hydrogen Bond Donors | 3 |

| Isomeric SMILES | C1CC1N[C@H]2CS(=O)(=O)C[C@@H]2O.Cl |

The compound exhibits several biological activities, which can be attributed to its structural features:

- Enzyme Inhibition: It has been reported to inhibit various enzymes, including thromboxane A2 synthase, which is crucial in platelet aggregation and vascular function. This inhibition suggests potential applications in cardiovascular diseases .

- DNA Intercalation: Similar to other compounds in its class, this compound can intercalate into DNA. This property is significant for developing anticancer agents, as it can disrupt DNA replication and transcription .

- Synthetic Receptor Behavior: The compound behaves as a synthetic receptor, which can bind selectively to specific biological targets, enhancing its utility in drug design and development .

Pharmacological Effects

The pharmacological effects of this compound have been evaluated through various in vitro and in vivo studies:

- Anticancer Activity: Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines due to its ability to intercalate DNA and inhibit cellular proliferation.

- Antimicrobial Properties: Research indicates potential antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.

Case Studies

- Study on Thromboxane A2 Synthase Inhibition:

- DNA Binding Affinity:

-

Cytotoxicity Assays:

- In vitro assays conducted on various cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations, highlighting its potential as an anticancer drug candidate.

Q & A

Basic Research Questions

Q. What are common synthetic routes for trans-1,1-dioxo-4-prop-2-ynylamino-tetrahydrothiophen-3-OL hydrochloride, and how are intermediates purified?

- Methodology : The compound can be synthesized via palladium(II)-mediated cycloisomerization of alkynone precursors, as demonstrated in analogous tetrahydrothiophen derivatives . Key steps include:

- Use of tetrahydrofuran (THF) as a solvent with triethylamine (Et₃N) to deprotonate intermediates.

- Reaction monitoring via thin-layer chromatography (TLC) to track progress.

- Purification using column chromatography with silica gel, followed by solvent evaporation under reduced pressure .

- Critical Parameters : Catalyst loading (e.g., Pd(OAc)₂), reaction time (3–5 days), and temperature (room temperature vs. reflux).

Q. How is the stereochemical integrity of the trans-configuration validated during synthesis?

- Methodology :

- X-ray crystallography : Resolve absolute configuration, as applied to structurally similar lactams and cyclopropane derivatives .

- Enantioselective HPLC : Separate racemic mixtures using chiral stationary phases (e.g., cellulose- or amylose-based columns) .

- NMR spectroscopy : Analyze coupling constants (e.g., ) to confirm diastereomeric ratios .

Advanced Research Questions

Q. How can researchers optimize reaction yields when steric hindrance or competing dimerization occurs during cyclization?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to stabilize transition states and reduce side reactions .

- Catalyst Tuning : Compare Pd(0) vs. Pd(II) catalysts; ligands like tris-o-furylphosphine (tfp) may enhance regioselectivity .

- Additives : Use scavengers (e.g., molecular sieves) to trap water or byproducts.

- Data-Driven Example :

| Catalyst | Solvent | Yield (%) | Dimerization (%) |

|---|---|---|---|

| Pd(OAc)₂ | THF | 62 | 18 |

| Pd(PPh₃)₄ | DMF | 75 | 8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.